1-Bromo-8H-perfluorooctane
CAS No.: 89740-38-5
Cat. No.: VC2049794
Molecular Formula: C8HBrF16
Molecular Weight: 480.97 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 89740-38-5 |
|---|---|
| Molecular Formula | C8HBrF16 |
| Molecular Weight | 480.97 g/mol |
| IUPAC Name | 1-bromo-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-hexadecafluorooctane |
| Standard InChI | InChI=1S/C8HBrF16/c9-8(24,25)7(22,23)6(20,21)5(18,19)4(16,17)3(14,15)2(12,13)1(10)11/h1H |
| Standard InChI Key | SZSCPXNERANHQB-UHFFFAOYSA-N |
| SMILES | C(C(C(C(C(C(C(C(F)(F)Br)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
| Canonical SMILES | C(C(C(C(C(C(C(C(F)(F)Br)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Introduction
Basic Information and Structure
1-Bromo-8H-perfluorooctane is characterized by a bromine atom at the terminal position of a predominantly fluorinated octane chain with a single hydrogen atom at the opposite end. The compound has the molecular formula C8HBrF16 and a molecular weight of 480.97 g/mol . Its Chemical Abstracts Service (CAS) registry number is 89740-38-5 .
The structure of 1-Bromo-8H-perfluorooctane features a perfluorinated carbon chain with distinctive terminal substituents:
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A bromine atom at the 1-position
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16 fluorine atoms distributed along the carbon backbone
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A single hydrogen atom at the 8-position
This structural configuration places 1-Bromo-8H-perfluorooctane in a unique position among fluorinated compounds, as it is neither fully fluorinated (like perfluorooctyl bromide) nor heavily hydrogenated (like 8-bromo-1-octanol).
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C8HBrF16 | |
| Molecular Weight | 480.97 g/mol | |
| CAS Number | 89740-38-5 | |
| PubChem CID | 13231628 | |
| IUPAC Name | 1-bromo-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-hexadecafluorooctane |
Physical and Chemical Properties
The physical and chemical properties of 1-Bromo-8H-perfluorooctane are influenced by its unique molecular structure, particularly the combination of fluorine atoms, bromine, and a single hydrogen atom. This configuration imparts distinctive characteristics that differentiate it from both fully fluorinated compounds and non-fluorinated organic molecules.
1-Bromo-8H-perfluorooctane is distinguished from its chloro and iodo counterparts by the specific reactivity of the bromine atom, which exhibits intermediate reactivity—more reactive than chlorine but less reactive than iodine. The presence of multiple fluorine atoms along the carbon backbone contributes to the compound's stability and low volatility.
| Property | Characteristic | Explanation |
|---|---|---|
| Physical State | Likely a colorless to pale liquid at room temperature | Based on similar fluorinated compounds |
| Stability | High chemical stability | Due to strong carbon-fluorine bonds |
| Volatility | Low compared to non-fluorinated analogs | Result of high molecular weight and strong intermolecular forces |
| Solubility | Low water solubility, soluble in fluorinated solvents | Due to highly fluorinated structure |
| Reactivity | Primary reactivity at the bromine position | Bromine serves as a reactive site for various transformations |
| Thermal Stability | High thermal resistance | Carbon-fluorine bonds provide thermal stability |
The presence of the single hydrogen atom at the terminal position introduces a slight modification to the otherwise fully fluorinated chain, potentially affecting properties such as boiling point, surface tension, and chemical reactivity compared to fully fluorinated analogues.
Synthesis Methods
The synthesis of 1-Bromo-8H-perfluorooctane typically involves specialized fluorination techniques followed by selective bromination. Based on the general principles of organofluorine chemistry and information from available sources, several synthetic approaches can be employed.
Selective Fluorination Methods
Alternative synthesis approaches may involve selective fluorination of partially brominated precursors. These methods utilize specialized fluorinating agents under controlled conditions to maintain the bromine atom at the terminal position while achieving high levels of fluorination along the carbon chain.
| Synthesis Method | Key Reagents | Reaction Conditions | Catalyst Requirements |
|---|---|---|---|
| Direct Bromination | 8H-Perfluorooctane, Br2 | Controlled temperature (typically 0-80°C) | Fe or AlBr3 (0.001-0.1 molar ratio) |
| Modified Electrochemical Fluorination | Bromooctane derivatives, HF | Specialized electrochemical cell, controlled voltage | Specialized electrodes |
| Stepwise Halogenation | Octane derivatives, F2/N2 mixture, Br2 | Stepwise process with temperature control | Various depending on step |
These synthetic approaches require specialized equipment and handling procedures due to the reactive nature of the reagents involved, particularly fluorinating agents.
Chemical Reactions and Reactivity
1-Bromo-8H-perfluorooctane primarily undergoes substitution reactions due to the presence of the bromine atom. The compound's reactivity is largely centered around the carbon-bromine bond, which serves as the most reactive site for chemical transformations.
Electrophilic Substitution
The compound can also undergo electrophilic substitution reactions, although these are less common than nucleophilic processes due to the deactivating effect of the highly fluorinated chain.
Reaction Patterns
The table below summarizes the major reaction types and their specific conditions:
| Reaction Type | Reagents | Conditions | Products | Reference |
|---|---|---|---|---|
| Nucleophilic Substitution (SN2) | Nucleophiles (R-O-, R-S-, R-NH2) | Polar aprotic solvents, 25-80°C | 8H-perfluorooctyl derivatives | |
| Electrophilic Substitution | Strong electrophiles | Lewis acid catalysts, elevated temperatures | Substituted products | |
| Reduction | Reducing agents (LiAlH4, Zn/HCl) | THF or alcohols as solvents | 8H-perfluorooctane | Inferred |
| Elimination | Strong bases | Elevated temperatures | Unsaturated fluorinated products | Inferred |
The reactivity of 1-Bromo-8H-perfluorooctane is influenced by the electron-withdrawing effect of the multiple fluorine atoms, which can affect the reactivity of the carbon-bromine bond compared to non-fluorinated analogs.
Applications in Scientific Research
1-Bromo-8H-perfluorooctane serves as a valuable tool in various scientific research domains, leveraging its unique chemical structure and properties for specialized applications.
Synthetic Chemistry Applications
The compound functions as a precursor for synthesizing various fluorinated derivatives. Its reactivity allows for the incorporation of perfluorinated chains into more complex molecules through various transformations:
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Building block for fluorinated materials
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Intermediate in the synthesis of fluorinated surfactants
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Reagent for introducing perfluorinated segments into larger molecules
Biological Imaging Applications
1-Bromo-8H-perfluorooctane's stability and biocompatibility make it suitable for creating probes used in imaging techniques such as magnetic resonance imaging (MRI). The partially fluorinated structure can be advantageous for certain biological applications where controlled lipophilicity is desired.
The compound can be used to develop:
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Fluorinated contrast agents with improved properties
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Molecular probes for biological systems
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Tracking agents for pharmacokinetic studies
Material Science Applications
The unique properties of 1-Bromo-8H-perfluorooctane make it valuable in material science research:
| Application Area | Specific Use | Advantage of 1-Bromo-8H-perfluorooctane |
|---|---|---|
| Chemical Synthesis | Precursor for fluorinated derivatives | Selective reactivity at bromine position |
| Biological Imaging | MRI contrast agent development | Stability and biocompatibility |
| Drug Delivery | Component in drug delivery systems | Unique solubility characteristics |
| Materials Science | Surface modifiers | Controlled surface properties |
| Specialty Polymers | Monomer or modifier | Introduction of fluorinated segments |
Industrial Applications
In industrial settings, 1-Bromo-8H-perfluorooctane is used in producing specialty chemicals, surfactants, and lubricants. Its unique characteristics contribute to the performance enhancements of these products.
Specialty Chemicals Production
The compound serves as an intermediate in the synthesis of specialty fluorinated chemicals used across various industries. Its partially fluorinated structure provides a balance of properties that can be advantageous in specialized applications.
Surfactant Technology
1-Bromo-8H-perfluorooctane can be used to develop specialized surfactants with unique interfacial properties:
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Fluorinated surfactants with enhanced performance
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Specialty emulsifiers for challenging formulations
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Surface-active agents for extreme conditions
High-Performance Lubricants
Derivatives of 1-Bromo-8H-perfluorooctane contribute to the development of high-performance lubricants with excellent thermal and chemical stability:
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Lubricants for extreme temperature conditions
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Chemically resistant lubricating materials
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Specialty lubricants for advanced applications
Comparison with Related Compounds
To better understand the unique properties and applications of 1-Bromo-8H-perfluorooctane, it is valuable to compare it with structurally related compounds. This comparison highlights the specific advantages and limitations of 1-Bromo-8H-perfluorooctane in various applications.
| Compound | Molecular Formula | Molecular Weight | Key Structural Differences | Primary Applications |
|---|---|---|---|---|
| 1-Bromo-8H-perfluorooctane | C8HBrF16 | 480.97 | One hydrogen at terminal position | Synthetic intermediate, specialty applications |
| 1-Bromoperfluorooctane (Perfluorooctyl bromide) | C8BrF17 | 498.96 | Fully fluorinated, no hydrogen | Oxygen carrier, imaging agent |
| 1-Bromo-1H,1H,2H,2H-perfluorooctane | C8H4BrF13 | 427.00 | Four hydrogens at terminal positions | Surface modifiers, intermediates |
| 8-Bromo-1-octanol | C8H17BrO | 209.13 | Non-fluorinated with hydroxyl group | Organic synthesis |
The presence of a single hydrogen atom in 1-Bromo-8H-perfluorooctane, compared to the fully fluorinated perfluorooctyl bromide, introduces subtle changes in reactivity, solubility, and physical properties that can be advantageous for specific applications.
Analytical Characterization
Various analytical techniques can be employed for the identification, quantification, and characterization of 1-Bromo-8H-perfluorooctane.
Spectroscopic Methods
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information about 1-Bromo-8H-perfluorooctane:
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19F NMR shows characteristic signals for the fluorine atoms in different chemical environments
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1H NMR displays the signal for the single hydrogen atom
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13C NMR reveals the carbon backbone structure
Other spectroscopic techniques include:
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Infrared (IR) spectroscopy for identifying characteristic functional group vibrations
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Mass spectrometry for molecular weight confirmation and fragmentation pattern analysis
Chromatographic Methods
Chromatographic techniques are valuable for the separation, identification, and quantification of 1-Bromo-8H-perfluorooctane:
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Gas chromatography (GC) for volatility analysis
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High-performance liquid chromatography (HPLC) for purity determination
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Hyphenated techniques (GC-MS, LC-MS) for enhanced analytical capabilities
Toxicological Considerations
General considerations for fluorinated compounds with similar structures include:
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Potential for bioaccumulation due to the fluorinated structure
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Environmental persistence concerns
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Possible specific toxicity mechanisms related to the bromine functionality
The compound's biological activity, environmental fate, and potential health impacts would require comprehensive assessment for specific applications, particularly those involving human exposure or environmental release.
Future Research Directions
The unique structure and properties of 1-Bromo-8H-perfluorooctane suggest several promising avenues for future research:
Synthetic Methodology Development
Research into more efficient and environmentally friendly synthesis methods for 1-Bromo-8H-perfluorooctane would be valuable, particularly approaches that avoid problematic reagents or reduce waste generation.
Novel Applications Exploration
The compound's unique combination of properties warrants investigation into new potential applications:
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Advanced materials development
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Specialized coatings with unique surface properties
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Novel biomedical applications leveraging the partial fluorination
Comprehensive Toxicological Assessment
Given the concerns about perfluorinated compounds in general, dedicated studies on the specific toxicological profile and environmental fate of 1-Bromo-8H-perfluorooctane would provide valuable information for risk assessment.
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